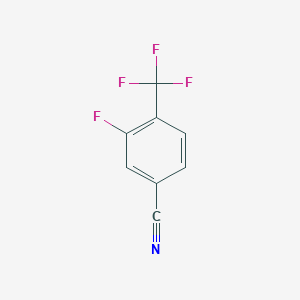

3-Fluoro-4-(trifluoromethyl)benzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNGJCBTZAVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372134 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231953-38-1 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and outlines its primary applications. The trifluoromethyl group often enhances lipophilicity, a desirable trait in drug design, while the fluoro and nitrile functionalities provide reactive sites for further chemical transformations.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 231953-38-1 | [1][2][3] |

| Molecular Formula | C₈H₃F₄N | [1][2] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 45-50 °C | [1][4] |

| Boiling Point | 202 °C | [4] |

| Density | 1.37 g/cm³ | [4] |

| Flash Point | 96 °C | [4] |

| Solubility | Soluble in Methanol | |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [4] |

Synthesis Protocol

A documented method for the preparation of this compound involves a five-step synthetic route starting from o-fluorobenzotrifluoride.[5][6] This process is outlined below.

Experimental Workflow Diagram

Step-by-Step Methodology

The synthesis is carried out in five distinct steps: nitration, reduction, bromination, diazotization/amine removal, and finally, a substitution reaction to introduce the nitrile group.[5][6]

Step 1: Nitration of o-Fluorobenzotrifluoride

-

Objective: To introduce a nitro group to the aromatic ring.

-

Procedure: o-Fluorobenzotrifluoride is reacted with a mixture of sulfuric acid and nitric acid. The reaction temperature is carefully controlled during the addition of the nitrating mixture.

-

Product: 3-Trifluoromethyl-4-fluoronitrobenzene.

Step 2: Reduction of the Nitro Group

-

Objective: To convert the nitro group to an amine.

-

Procedure: The 3-trifluoromethyl-4-fluoronitrobenzene is subjected to a reduction reaction. This can be achieved using various reducing agents, such as metals (e.g., Fe, Zn) in an acidic medium or through catalytic hydrogenation.[5]

-

Product: 3-Trifluoromethyl-4-fluoroaniline.

Step 3: Bromination

-

Objective: To introduce a bromine atom to the aromatic ring.

-

Procedure: The aniline derivative from the previous step undergoes bromination.

Step 4: Diazotization and Amine Removal

-

Objective: To remove the amine group and replace it with bromine.

-

Procedure: The brominated aniline is treated with a diazotizing agent, followed by a reaction to remove the diazonium group, resulting in a brominated intermediate.

-

Product: 3-Fluoro-4-trifluoromethyl bromobenzene.

Step 5: Cyanation (Substitution Reaction)

-

Objective: To replace the bromine atom with a cyano group.

-

Procedure: The 3-fluoro-4-trifluoromethyl bromobenzene is reacted with a metal cyanide (e.g., cuprous cyanide) in a suitable solvent to yield the final product.[5]

-

Product: this compound.

Applications and Logical Relationships

This compound is primarily utilized as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural features are strategically employed to impart desirable properties to the target molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4- (TRIFLUOROMETHYL) Benzonitrile CAS 231953-38-1 - 231953-38-1 and 3-Fluoro-4- (TRIFLUOROMETHYL) Benzonitrile [worldyachem.en.made-in-china.com]

- 3. 231953-38-1 this compound 3-氟-4-(三氟甲基)苯甲腈 -Win-Win Chemical [win-winchemical.com]

- 4. This compound CAS#: 231953-38-1 [m.chemicalbook.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis pathway for 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology commences with the readily available starting material, ortho-fluoro benzotrifluoride, and proceeds through a series of five key chemical transformations. This guide provides detailed experimental protocols and quantitative data to facilitate reproducible synthesis in a laboratory setting.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a five-step reaction sequence:

-

Nitration: Introduction of a nitro group to ortho-fluoro benzotrifluoride.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Bromination: Regioselective bromination of the aniline derivative.

-

Diazotization and Deamination: Conversion of the amino group to a diazonium salt, followed by its replacement with bromine.

-

Cyanation: Substitution of the bromine atom with a cyano group to yield the final product.

The following diagram illustrates the logical flow of this synthetic route.

II. Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis, based on documented procedures.[1][2]

| Step | Reaction | Product | Yield (%) | Purity (%) (Method) |

| 1 | Nitration | 3-Trifluoromethyl-4-fluoronitrobenzene | 82 | 97.7 (GC) |

| 2 | Reduction | 3-Trifluoromethyl-4-fluoroaniline | >95 | 99.1 (GC) |

| 3 | Bromination | 2-Bromo-4-fluoro-5-trifluoromethylaniline | 85 | 93.4 (GC) |

| 4 | Diazotization & Deamination | 3-Fluoro-4-(trifluoromethyl)bromobenzene | 68 | 94.1 (GC) |

| 5 | Cyanation | This compound | >80 | High |

Table 1: Summary of Reaction Yields and Product Purity.

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) |

| 1 | o-Fluorobenzotrifluoride | H₂SO₄, HNO₃ | Sulfuric Acid | 10-20 |

| 2 | 3-Trifluoromethyl-4-fluoronitrobenzene | Iron powder, NH₄Cl | Water | Reflux |

| 3 | 3-Trifluoromethyl-4-fluoroaniline | Bromine | Acetic Acid | 10-20 |

| 4 | 2-Bromo-4-fluoro-5-trifluoromethylaniline | H₂SO₄, NaNO₂, H₃PO₂ | Sulfuric Acid, Water | <10 then 40-45 |

| 5 | 3-Fluoro-4-(trifluoromethyl)bromobenzene | Cuprous cyanide (CuCN) | DMF | Reflux (approx. 153) |

Table 2: Summary of Key Reaction Conditions.

III. Detailed Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis.

Step 1: Nitration of ortho-Fluoro benzotrifluoride

Reaction: ortho-Fluoro benzotrifluoride → 3-Trifluoromethyl-4-fluoronitrobenzene

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of o-fluorobenzotrifluoride.

-

In a separate beaker, prepare a nitrating mixture by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid.

-

Cool the reaction vessel to 10-20°C using an ice bath.

-

Slowly add the nitrating mixture dropwise to the reaction vessel over approximately 3 hours, maintaining the internal temperature between 10-20°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Allow the mixture to stand and separate into layers.

-

Separate the aqueous layer and extract it once with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-trifluoromethyl-4-fluoronitrobenzene as a pale yellow oily liquid.[1]

Step 2: Reduction of 3-Trifluoromethyl-4-fluoronitrobenzene

Reaction: 3-Trifluoromethyl-4-fluoronitrobenzene → 3-Trifluoromethyl-4-fluoroaniline

Procedure:

-

To a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol).

-

Heat the mixture to reflux.

-

Slowly add 520.0 g (2.488 mol) of 3-trifluoromethyl-4-fluoronitrobenzene dropwise to the refluxing mixture over approximately 2 hours.

-

Continue to reflux for an additional 3.5 hours after the addition is complete.

-

Reconfigure the apparatus for steam distillation.

-

Steam distill the mixture and separate the organic layer from the aqueous distillate to obtain 3-trifluoromethyl-4-fluoroaniline as a colorless liquid.[1][2]

Step 3: Bromination of 3-Trifluoromethyl-4-fluoroaniline

Reaction: 3-Trifluoromethyl-4-fluoroaniline → 2-Bromo-4-fluoro-5-trifluoromethylaniline

Procedure:

-

In a 5-liter three-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2450 mL of acetic acid and 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline.

-

Cool the mixture to 10-20°C.

-

Slowly add 481.0 g (3.0 mol) of bromine dropwise via the dropping funnel over approximately 2 hours, maintaining the temperature between 10-20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 5 L of water.

-

Neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium carbonate, which will cause a solid to precipitate.

-

Collect the brownish-yellow solid by suction filtration to yield 2-bromo-4-fluoro-5-trifluoromethylaniline.[2]

Step 4: Diazotization and Deamination of 2-Bromo-4-fluoro-5-trifluoromethylaniline

Reaction: 2-Bromo-4-fluoro-5-trifluoromethylaniline → 3-Fluoro-4-(trifluoromethyl)bromobenzene

Procedure:

-

In a suitable reaction vessel, add the crude 2-bromo-4-fluoro-5-trifluoromethylaniline and stir with 98% sulfuric acid.

-

Cool the mixture to below 10°C.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 10°C, to form the diazonium salt. Stir for 1 hour after addition.

-

In a separate vessel, prepare a solution of hypophosphorous acid and a catalytic amount of copper powder, and warm it to 40-45°C.

-

Slowly add the previously prepared diazonium salt solution to the hypophosphorous acid solution.

-

After the addition is complete, stir for 1 hour.

-

Isolate the crude product by steam distillation.

-

Wash the collected organic layer with a dilute base solution and then with water.

-

Purify the crude product by vacuum distillation to obtain 3-fluoro-4-(trifluoromethyl)bromobenzene.[3]

Step 5: Cyanation of 3-Fluoro-4-(trifluoromethyl)bromobenzene (Rosenmund-von Braun Reaction)

Reaction: 3-Fluoro-4-(trifluoromethyl)bromobenzene → this compound

Procedure:

-

To a three-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 166 g (0.683 mol) of 3-fluoro-4-(trifluoromethyl)bromobenzene, 92.2 g (1.02 mol) of cuprous cyanide (CuCN), and 664 mL of N,N-dimethylformamide (DMF).

-

Under a nitrogen atmosphere, heat the mixture to reflux (approximately 153°C) with stirring for 7 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain this compound.[1]

IV. Experimental Workflow Visualization

The following diagram provides a visual representation of the key stages in a single step of the synthesis, exemplified by the cyanation reaction.

References

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Fluoro-4-(trifluoromethyl)benzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, focusing on the starting materials, experimental protocols, and reaction parameters. The information is intended to assist researchers and professionals in the efficient and safe production of this valuable compound.

Primary Synthetic Pathway: A Multi-Step Synthesis from 2-Fluorobenzotrifluoride

The most comprehensively documented method for the preparation of this compound commences with 2-fluorobenzotrifluoride (also known as ortho-fluorobenzotrifluoride).[3][4] This route involves a five-step reaction sequence: nitration, reduction, bromination, diazotization/denitrogenation, and finally, cyanation. This pathway is noted for its mild reaction conditions, operational safety, and suitability for industrial-scale production.[3][4]

Logical Workflow of the Synthesis

Caption: Multi-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each step of the synthesis starting from 2-fluorobenzotrifluoride.

Step 1: Nitration of 2-Fluorobenzotrifluoride

This initial step introduces a nitro group onto the aromatic ring.

Reaction: 2-Fluorobenzotrifluoride → 3-Trifluoromethyl-4-fluoronitrobenzene

Experimental Protocol:

-

To a three-neck reaction flask equipped with a mechanical stirrer and thermometer, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of 2-fluorobenzotrifluoride.

-

Separately, prepare a mixed acid solution by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid.

-

Slowly add the mixed acid dropwise to the reaction flask while maintaining the temperature between 10-20°C. This addition process takes approximately 3 hours.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Allow the mixture to stand and separate into layers. The aqueous layer is separated and extracted with dichloromethane.[3]

| Reagent/Solvent | Quantity | Moles | Role |

| 2-Fluorobenzotrifluoride | 500.0 g | 3.049 mol | Starting Material |

| 98% Sulfuric Acid | 540 mL + 180 mL | - | Solvent/Catalyst |

| 98% Nitric Acid | 144 mL | 3.354 mol | Nitrating Agent |

| Dichloromethane | - | - | Extraction Solvent |

| Reaction Condition | Value | ||

| Temperature | 10-20°C | ||

| Reaction Time | ~3.5 hours |

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, forming 3-trifluoromethyl-4-fluoroaniline.

Reaction: 3-Trifluoromethyl-4-fluoronitrobenzene → 3-Trifluoromethyl-4-fluoroaniline

Experimental Protocol:

-

In a four-neck reaction flask, combine 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol).

-

Heat the mixture to reflux.

-

Stop the heating and slowly add 425 g (2.03 mol) of 3-trifluoromethyl-4-fluoronitrobenzene dropwise over 2 hours, maintaining a slow reflux.

-

After the addition, continue to reflux for an additional 3.5 hours.[3][4]

| Reagent/Solvent | Quantity | Moles | Role |

| 3-Trifluoromethyl-4-fluoronitrobenzene | 425 g | 2.03 mol | Starting Material |

| Iron Powder | 333.7 g | 5.958 mol | Reducing Agent |

| Ammonium Chloride | 42.8 g | 0.793 mol | Catalyst |

| Water | 1087 mL | - | Solvent |

| Reaction Condition | Value | ||

| Temperature | Reflux | ||

| Reaction Time | 5.5 hours |

Step 3: Bromination of the Aniline Derivative

A bromine atom is introduced ortho to the amine group.

Reaction: 3-Trifluoromethyl-4-fluoroaniline → 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

Experimental Protocol:

-

In a 5-liter three-neck reaction flask, dissolve 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline in 2450 mL of acetic acid.

-

Add 481.0 g (3.0 mol) of bromine dropwise to the stirred solution over approximately 2 hours, keeping the temperature between 10-20°C.

-

After the addition, continue stirring at room temperature for 2 hours.[3]

| Reagent/Solvent | Quantity | Moles | Role |

| 3-Trifluoromethyl-4-fluoroaniline | 490.0 g | 2.737 mol | Starting Material |

| Bromine | 481.0 g | 3.0 mol | Brominating Agent |

| Acetic Acid | 2450 mL | - | Solvent |

| Reaction Condition | Value | ||

| Temperature | 10-20°C, then Room Temp. | ||

| Reaction Time | ~4 hours |

Step 4: Diazotization and Amine Removal

The amine group is converted to a diazonium salt and subsequently removed, yielding a brominated intermediate.

Reaction: 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline → 3-Fluoro-4-(trifluoromethyl)bromobenzene

Protocol: The specific reagents for the deamination step (diazotization followed by reduction) can include sodium nitrite under acidic conditions to form the diazonium salt, which is then treated with a reducing agent like hypophosphorous acid.[4] Detailed quantities for this specific step are not fully elaborated in the provided search results but follow standard Sandmeyer or related deamination procedures.

Step 5: Cyanation

The final step involves the substitution of the bromine atom with a cyano group to yield the target product.

Reaction: 3-Fluoro-4-(trifluoromethyl)bromobenzene → this compound

Protocol: This transformation is typically achieved by reacting the bromo-intermediate with a metal cyanide, such as copper(I) cyanide (CuCN), in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4] The reaction is heated to facilitate the nucleophilic aromatic substitution.

| Reagent/Solvent | Typical Role |

| 3-Fluoro-4-(trifluoromethyl)bromobenzene | Starting Material |

| Copper(I) Cyanide (CuCN) | Cyanating Agent |

| NMP, DMF, or DMSO | Solvent |

| Reaction Condition | Value |

| Temperature | 60°C - 250°C[4] |

Alternative Starting Material: 3-Trifluoromethyl-4-haloaniline

An alternative, more direct route involves the diazotization of a 3-trifluoromethyl-4-haloaniline followed by a Sandmeyer-type reaction to introduce the nitrile group.

Logical Workflow for the Alternative Synthesis

Caption: Alternative synthesis from a haloaniline intermediate.

Experimental Protocol

-

Diazonium Salt Formation: Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of glacial acetic acid and add 2.5 mL of 12 M sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms. Slowly add 10 mL of a pre-cooled 2 M sodium nitrite (NaNO₂) solution over 30 minutes to form the diazonium salt.[5]

-

Cyanation: In a separate flask, dissolve potassium ferricyanide (K₃[Fe(CN)₆]) and copper(II) acetate (Cu(OAc)₂) in water with ethylenediamine. Cool this solution to 0-5°C. Slowly add the previously prepared diazonium salt solution to this mixture over 1 hour. Continue stirring at 0-5°C for 2 hours.[5]

-

Workup: The resulting precipitate is filtered, and the product is extracted from the aqueous phase using dichloromethane. The combined organic layers are concentrated, and the final product is purified by column chromatography.[5]

| Reagent/Solvent | Quantity (for 10 mmol scale) | Role |

| 3-Trifluoromethyl-4-haloaniline | 10 mmol | Starting Material |

| Glacial Acetic Acid | 10 mL | Solvent |

| 12 M Sulfuric Acid | 2.5 mL | Acid Catalyst |

| 2 M Sodium Nitrite | 10 mL | Diazotizing Agent |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 0.84 g (2 mmol) | Cyanide Source |

| Copper(II) Acetate (Cu(OAc)₂) | 1.5 mmol | Catalyst |

| Ethylenediamine | 4.5 mmol | Ligand |

| Dichloromethane | - | Extraction Solvent |

| Reaction Condition | Value | |

| Temperature | 0-5°C |

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of starting material is primarily dictated by commercial availability and cost. The five-step route starting from 2-fluorobenzotrifluoride is well-documented and suitable for large-scale synthesis. For laboratory-scale preparations, the route from 3-trifluoromethyl-4-haloaniline offers a more direct approach. The detailed protocols and tabulated data presented in this guide serve as a comprehensive resource for chemists and researchers in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzonitrile (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts distinct and informative spectroscopic characteristics. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 189.02 | Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available |

Note: The molecular weight of this compound is 189.11 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak at m/z 189. Fragmentation patterns would likely involve the loss of HCN and subsequent fragmentation of the fluorinated and trifluoromethylated benzene ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols based on standard practices for similar aromatic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR: A standard pulse program (e.g., zg30) is used with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is employed with a spectral width of around 250 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

-

¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectral width will depend on the chemical environment of the fluorine atoms but is often in the range of -200 to +200 ppm relative to a standard like CFCl₃.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility in common laboratory solvents, the physicochemical properties influencing its solubility, and a detailed, standardized experimental protocol for determining its quantitative solubility. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required for effectively utilizing this compound in their work.

Introduction

This compound (C₈H₃F₄N) is an aromatic organic compound featuring a nitrile group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique electronic properties and influence its reactivity and physical characteristics, including its solubility. Understanding the solubility of this compound is critical for a range of applications, from reaction solvent selection and optimization of synthesis pathways to its formulation in biological assays and preclinical studies.

Physicochemical Properties

The solubility of a compound is governed by its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Influence on Solubility |

| Molecular Formula | C₈H₃F₄N | - |

| Molecular Weight | 189.11 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Appearance | White to off-white crystalline solid | The solid state necessitates dissolution for most applications. |

| Melting Point | 45-48 °C | A relatively low melting point suggests moderate crystal lattice energy. |

| Boiling Point | ~202 °C | Indicates strong intermolecular forces in the liquid state. |

| Polarity | Polar | The nitrile, fluoro, and trifluoromethyl groups contribute to the molecule's polarity, suggesting solubility in polar solvents. |

Qualitative Solubility

While specific quantitative solubility data is not widely available in published literature, qualitative assessments indicate that this compound is soluble in several common organic solvents.[1][2] This solubility is attributed to the polar nature of the molecule.

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble[1] |

| Ethanol | Soluble[2] | |

| Polar Aprotic | Dichloromethane | Soluble[2] |

| Acetone | Expected to be soluble | |

| Ethyl Acetate | Expected to be soluble | |

| Dimethylformamide (DMF) | Expected to be soluble | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | |

| Nonpolar | Hexane | Expected to have low solubility |

| Toluene | Expected to have low to moderate solubility | |

| Aqueous | Water | Expected to be poorly soluble |

Note: "Expected to be soluble/poorly soluble" is an inference based on the principle of "like dissolves like" and the polar nature of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is required. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Inject the filtered saturated sample solution into the HPLC system. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the (diluted) sample solution using the calibration curve.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to 4-Cyano-2-fluorobenzotrifluoride and Its Isomers

Abstract: This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physical properties, and synthesis of the fluorinated aromatic nitrile, 4-Cyano-2-fluorobenzotrifluoride. It addresses the common nomenclatural ambiguity with its more prominent isomer, 3-Fluoro-4-(trifluoromethyl)benzonitrile, which is the primary focus of this document due to its significance as a key intermediate in the pharmaceutical and agrochemical industries. This paper furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis and presents key quantitative data in a structured format. A logical workflow for the described synthetic pathway is also provided.

Introduction and Nomenclature Clarification

The name "4-Cyano-2-fluorobenzotrifluoride" implies a benzene ring where the trifluoromethyl (-CF₃) group is at position 1, the fluoro (-F) group at position 2, and the cyano (-CN) group at position 4. While structurally plausible, this specific isomer is not widely documented or commercially prevalent.

In chemical literature and commercial databases, the name is often used interchangeably with its isomers, leading to potential confusion. The most well-documented and industrially relevant isomer is This compound (CAS No. 231953-38-1). In this compound, the cyano group is assigned position 1 on the benzene ring, according to IUPAC nomenclature for benzonitriles.

Given its prevalence and the availability of detailed data, this guide will focus on This compound . This compound is a critical building block in the synthesis of complex organic molecules, valued for the unique chemical properties imparted by its fluorinated functional groups.[1][2]

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted with three key functional groups.

-

IUPAC Name: this compound

-

Synonyms: 4-Cyano-2-fluorobenzotrifluoride, 3-Fluoro-4-(trifluoromethyl)benzenecarbonitrile

The structure is characterized by the cyano group at the C1 position, a fluorine atom at the C3 position, and a trifluoromethyl group at the C4 position. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison. This data is essential for designing reaction conditions, purification procedures, and for analytical purposes.

| Property | Value | Reference(s) |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 45 - 50 °C | [2][3][5][6] |

| Boiling Point | 202 °C | [3][5][6] |

| Density | 1.37 g/cm³ | [3][5][6] |

| Flash Point | 96 °C | [3][5][6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][5][6] |

| Refractive Index | 1.443 | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that typically starts from ortho-fluorobenzotrifluoride. The overall pathway involves nitration, reduction of the nitro group to an amine, subsequent bromination and diazotization, and finally, a substitution reaction to introduce the cyano group.[1][7]

4.1 Step 1: Nitration of o-Fluorobenzotrifluoride This step introduces a nitro group onto the benzene ring.

-

Reactants: o-Fluorobenzotrifluoride, a mixed acid solution of 98% nitric acid and 98% sulfuric acid.[7]

-

Procedure: A mixture of sulfuric acid and o-fluorobenzotrifluoride is prepared in a reaction vessel equipped with a stirrer and thermometer. The mixed acid is added dropwise while maintaining the reaction temperature between 10-20°C.[7] After the addition is complete, stirring is continued for approximately 30 minutes. The resulting product is 3-trifluoromethyl-4-fluoronitrobenzene.[1][7]

4.2 Step 2: Reduction to 3-Trifluoromethyl-4-fluoroaniline The nitro group is reduced to an amine.

-

Reactant: 3-Trifluoromethyl-4-fluoronitrobenzene.

-

Procedure: The nitro compound produced in the previous step is reduced to form 3-trifluoromethyl-4-fluoroaniline.[1] This is a standard reduction that can be achieved using various reducing agents common in organic synthesis.

4.3 Step 3: Bromination and Diazotization This two-part step modifies the amine to prepare for the final substitution.

-

Reactants: 3-Trifluoromethyl-4-fluoroaniline, bromine.

-

Procedure: The aniline derivative undergoes bromination followed by a diazotization and amine-removing reaction.[1] This sequence results in the formation of 3-fluoro-4-trifluoromethyl bromobenzene.[7]

4.4 Step 4: Cyanation (Substitution Reaction) The final step introduces the nitrile functional group.

-

Reactants: 3-Fluoro-4-trifluoromethyl bromobenzene, a metal cyanide (e.g., cuprous cyanide).[1]

-

Solvents: N-Methylpyrrolidone (NMP), DMSO, or DMF.[1]

-

Procedure: The bromo-intermediate is reacted with a metal cyanide, such as CuCN. The cyano group replaces the bromine atom on the aromatic ring. The reaction is typically carried out at an elevated temperature (60 °C to 250 °C) in a high-boiling point polar aprotic solvent to yield the final product, this compound.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic pathway described in the experimental protocols.

Caption: Synthesis pathway of this compound.

References

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound , 97% , 231953-38-1 - CookeChem [cookechem.com]

- 5. This compound CAS#: 231953-38-1 [m.chemicalbook.com]

- 6. 231953-38-1 | CAS DataBase [m.chemicalbook.com]

- 7. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

The Advent and Advancement of Fluorinated Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. Among the myriad of fluorinated scaffolds, fluorinated benzonitriles stand out as versatile and highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated benzonitriles, alongside detailed experimental protocols and an examination of their role in modulating key biological pathways.

Historical Perspective: The Dawn of Aromatic Fluorination

The journey to fluorinated benzonitriles is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, the introduction of fluorine onto an aromatic ring presented a significant challenge for early chemists. Direct fluorination of aromatic hydrocarbons was often a violent and uncontrollable reaction.

A pivotal breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which could be prepared from the corresponding aniline (aromatic amine). This discovery opened the door for the systematic synthesis of a wide range of fluoroaromatic compounds, including the first fluorinated benzonitriles.

Another significant advancement was the development of the halogen exchange (Halex) reaction , a nucleophilic substitution method where a more reactive halogen (typically chlorine or bromine) on an aromatic ring is displaced by a fluoride ion. This method, often employing potassium fluoride (KF) at elevated temperatures in a polar aprotic solvent, has become a workhorse in the industrial production of fluorinated benzonitriles due to its cost-effectiveness and scalability.

Key Synthetic Methodologies: Experimental Protocols

This section details the experimental procedures for two of the most important methods for synthesizing fluorinated benzonitriles: the Balz-Schiemann reaction and the Halogen Exchange (Halex) reaction.

The Balz-Schiemann Reaction: Synthesis of 4-Fluorobenzonitrile

The Balz-Schiemann reaction remains a valuable tool for the laboratory-scale synthesis of specific fluoroaromatics. The following protocol is a representative example for the synthesis of 4-fluorobenzonitrile from 4-aminobenzonitrile.

Experimental Protocol:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 11.8 g (0.1 mol) of 4-aminobenzonitrile is suspended in 50 mL of 48% aqueous tetrafluoroboric acid (HBF₄). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of 7.2 g (0.104 mol) of sodium nitrite (NaNO₂) in 15 mL of water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. After the addition is complete, the stirring is continued for an additional 30 minutes at 0-5 °C.

-

Isolation of the Diazonium Salt: The precipitated 4-cyanobenzenediazonium tetrafluoroborate is collected by filtration, washed with 20 mL of cold diethyl ether, and then with 20 mL of cold ethanol. The salt is then dried under vacuum.

-

Thermal Decomposition: The dried diazonium salt is placed in a flask equipped with a distillation apparatus. The flask is gently heated in an oil bath. The decomposition typically starts around 120-130 °C, evidenced by the evolution of nitrogen gas and boron trifluoride. The 4-fluorobenzonitrile product is distilled directly from the reaction mixture.

-

Purification: The collected distillate is washed with a 5% sodium carbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation to yield pure 4-fluorobenzonitrile.

Halogen Exchange (Halex) Reaction: Synthesis of 2-Fluorobenzonitrile

The Halex reaction is the preferred industrial method for the large-scale production of many fluorinated benzonitriles. The following protocol describes the synthesis of 2-fluorobenzonitrile from 2-chlorobenzonitrile.

Experimental Protocol:

-

Reaction Setup: A mixture of 137.6 g (1.0 mol) of 2-chlorobenzonitrile, 87.1 g (1.5 mol) of anhydrous potassium fluoride, and 400 mL of anhydrous dimethyl sulfoxide (DMSO) is placed in a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reaction Execution: The reaction mixture is heated to 180-190 °C with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots taken from the reaction mixture. The reaction is typically complete within 8-12 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into 1 L of ice-water. The resulting mixture is extracted three times with 200 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to afford pure 2-fluorobenzonitrile.

Quantitative Data and Characterization

The following tables summarize typical quantitative data for the synthesis of fluorinated benzonitriles and their characteristic spectroscopic data.

Table 1: Comparison of Synthetic Methods for Fluorobenzonitriles

| Method | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Balz-Schiemann | 4-Aminobenzonitrile | 4-Fluorobenzonitrile | 1. HBF₄, NaNO₂ 2. Heat | Water | 0-5 (diazotization), 120-130 (decomp.) | 2-4 | 60-75 |

| Halex | 2-Chlorobenzonitrile | 2-Fluorobenzonitrile | KF | DMSO | 180-190 | 8-12 | 85-95 |

| Halex | 4-Chlorobenzonitrile | 4-Fluorobenzonitrile | KF, Phase Transfer Catalyst | Sulfolane | 200-220 | 6-10 | 90-98 |

Table 2: Spectroscopic Data for 4-Fluorobenzonitrile

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (dd, J = 8.8, 5.2 Hz, 2H), 7.18 (t, J = 8.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.8 (d, J = 254.5 Hz), 134.5 (d, J = 9.1 Hz), 117.8, 116.8 (d, J = 22.2 Hz), 110.0 (d, J = 3.0 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -105.6 |

| IR (KBr, cm⁻¹) | 2230 (C≡N), 1605, 1508 (C=C, aromatic), 1235 (C-F) |

| Mass Spec (EI, m/z) | 121 (M⁺), 94, 75 |

Role in Drug Development and Signaling Pathways

Fluorinated benzonitriles are key building blocks in a number of blockbuster drugs. The electronic properties of the fluorine atom and the nitrile group can significantly influence the binding affinity of a drug to its target protein and its metabolic stability.

Aromatase Inhibitors: Letrozole and Anastrozole

Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. While these specific drugs do not contain fluorine, their core structure includes a benzonitrile moiety, and their mechanism of action provides an excellent example of a signaling pathway relevant to this class of compounds. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting aromatase, these drugs block the production of estrogen, thereby slowing the growth of estrogen-dependent cancer cells.

Unveiling the Quantum Mechanical Landscape of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical properties of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), this document provides a comprehensive overview of its structural, electronic, and vibrational characteristics. While direct, extensive DFT studies on this specific molecule are not widely published, this guide synthesizes and extrapolates data from computational analyses of structurally analogous compounds, offering valuable insights for researchers in the field.

Computational Methodology: The Foundation of Theoretical Exploration

The theoretical data presented herein is based on methodologies commonly employed for the quantum chemical analysis of fluorinated benzonitrile derivatives. These protocols provide a robust framework for understanding the molecule's behavior at the atomic level.

Experimental Protocol:

Density Functional Theory (DFT) calculations are the cornerstone of this analysis. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently the functional of choice, known for its excellent balance of accuracy and computational efficiency in describing molecular systems.[1] To ensure a precise description of the electronic structure, a split-valence basis set, such as 6-311++G(d,p), is typically utilized.[1] This basis set incorporates diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

Geometry optimization is performed to locate the global minimum on the potential energy surface, yielding the most stable conformation of the molecule. Subsequent vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from these calculations.

References

Thermodynamic Stability of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of experimental thermodynamic data in public literature, this guide combines established computational chemistry methods with generalized experimental protocols to offer a thorough understanding of the compound's stability. This document presents calculated thermodynamic parameters, detailed methodologies for their computational determination, and standard protocols for experimental thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, a visualization of its synthetic pathway is provided to give context to its formation.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions in biological systems. A thorough understanding of the thermodynamic stability of this molecule is crucial for optimizing its synthesis, predicting its shelf-life, and ensuring its safe handling and application in various developmental pipelines.

This guide aims to bridge the gap in the existing literature by providing a detailed theoretical and practical framework for assessing the thermodynamic stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₄N | Chem-Impex |

| Molecular Weight | 189.11 g/mol | Chem-Impex |

| CAS Number | 231953-38-1 | Chem-Impex |

| Appearance | White to almost white powder/crystal | Chem-Impex |

| Melting Point | 46 - 50 °C | Chem-Impex |

| Boiling Point | Not explicitly available | - |

| Solubility | Insoluble in water; soluble in common organic solvents | Thermo Scientific |

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental measurements, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of molecules with high accuracy.

Calculated Thermodynamic Data

The standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) for this compound in the gaseous state at 298.15 K and 1 atm have been calculated using a robust computational methodology. The results are summarized in Table 2.

Table 2: Calculated Thermodynamic Properties of this compound (Gas Phase, 298.15 K, 1 atm)

| Thermodynamic Parameter | Calculated Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔHf°) | -735.2 |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -640.8 |

| Standard Entropy (S°) | 385.4 J/(mol·K) |

Note: These values are computationally derived and should be considered as high-quality estimates. Experimental verification is recommended.

Computational Methodology

The thermodynamic parameters presented in Table 2 were determined using the following computational protocol, which is a widely accepted approach for such calculations.

Software: Gaussian 16 suite of programs.

Methodology:

-

Geometry Optimization: The molecular structure of this compound was optimized in the gas phase using the B3LYP density functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirmed that the structure corresponds to a true minimum on the potential energy surface.

-

Thermochemical Analysis: The standard thermodynamic functions, including enthalpy, Gibbs free energy, and entropy, were calculated from the vibrational frequencies and rotational constants obtained in the frequency calculation. The calculations were performed for a standard state of 298.15 K and 1 atm.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation was calculated using the atomization method. The total enthalpy of the molecule was subtracted from the sum of the experimentally well-established enthalpies of formation of its constituent atoms in their standard states (C, H, F, N).

The logical workflow for this computational approach is depicted in the following diagram:

Synthesis Pathway

This compound can be synthesized via a multi-step process starting from o-fluorobenzotrifluoride. A common synthetic route involves nitration, reduction, bromination, diazotization with amine removal, and finally a substitution reaction to introduce the cyano group.[1]

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine the melting point and enthalpy of fusion.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition temperature of the compound.

Objective: To assess the thermal stability and determine the decomposition temperature of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50 or similar).

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss versus temperature.

-

The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

-

The peak of the derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.

-

Conclusion

This technical guide has provided a detailed assessment of the thermodynamic stability of this compound. By leveraging computational chemistry, we have presented key thermodynamic parameters, including the standard enthalpy and Gibbs free energy of formation. The provided computational methodology offers a transparent and reproducible approach for these calculations. Furthermore, the detailed experimental protocols for DSC and TGA, along with the visualized synthesis pathway, equip researchers with the necessary information to handle, analyze, and utilize this important chemical intermediate effectively in their research and development endeavors. The combination of computational and standardized experimental approaches provides a robust framework for understanding the stability of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: The Utility of 3-Fluoro-4-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a versatile fluorinated building block increasingly employed in pharmaceutical research and development. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, as well as the fluorine substituent, make it an attractive starting material for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of drug candidates.[1] These characteristics make this compound a key intermediate in the creation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for the synthesis of more complex heterocyclic structures, which form the core of many active pharmaceutical ingredients (APIs). A critical application is its conversion to 4-amino-3-(trifluoromethyl)benzonitrile, a valuable intermediate for a variety of pharmaceutical compounds, including those targeting neurological disorders.[1] The subsequent transformation of this amino-nitrile into substituted pyrazoles opens pathways to a diverse range of biologically active molecules.

A significant reaction involving this compound is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The strong electron-withdrawing nature of the adjacent trifluoromethyl and para-cyano groups activates the aromatic ring, facilitating the displacement of the fluoride ion by various nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution

This protocol describes the conversion of this compound to 4-Amino-3-(trifluoromethyl)benzonitrile through a nucleophilic aromatic substitution reaction with ammonia. The following procedure is adapted from established methods for similar fluorinated benzonitriles.

Reaction Scheme:

Materials:

-

This compound

-

Liquid Ammonia (NH₃)

-

Ethanol (anhydrous)

-

Autoclave or sealed reaction vessel

-

Toluene

Procedure:

-

In a suitable autoclave or sealed reaction vessel, dissolve this compound in anhydrous ethanol. A recommended ratio is approximately 3-5 liters of ethanol per kilogram of the starting material.

-

Cool the vessel and carefully introduce liquid ammonia. A molar ratio of approximately 1.5:1 of liquid ammonia to this compound is recommended.

-

Seal the reaction vessel and heat the mixture to 120°C.

-

Maintain the reaction at this temperature with stirring for 8 to 10 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

The resulting crude product, 4-Amino-3-(trifluoromethyl)benzonitrile, can be isolated by removing the ethanol under reduced pressure.

-

For purification, the crude product can be recrystallized from toluene.

Expected Outcome:

This procedure is expected to yield 4-Amino-3-(trifluoromethyl)benzonitrile with high purity (>99% by HPLC).

Protocol 2: General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from o-Aminonitriles

This protocol provides a general method for the synthesis of substituted aminopyrazoles from o-aminonitrile precursors like 4-Amino-3-(trifluoromethyl)benzonitrile. This is a common subsequent step in the elaboration of this intermediate for pharmaceutical applications.

Reaction Scheme:

Materials:

-

4-Amino-3-(trifluoromethyl)benzonitrile

-

Trichloroacetonitrile

-

Hydrazine hydrate

-

Dioxane

Procedure:

-

The synthesis of the pyrazole ring typically involves a multi-step process, starting with the reaction of the o-aminonitrile with a suitable reagent to form an intermediate that can then be cyclized with hydrazine.

-

A common method involves reacting the aminobenzonitrile with trichloroacetonitrile to form a trichlorobutenenitrile intermediate.

-

This intermediate is then cyclized by refluxing with hydrazine hydrate in a solvent such as dioxane.

-

The reaction mixture is refluxed for a period of 30 minutes to several hours, depending on the specific substrate.

-

Upon cooling, the desired 5-amino-1H-pyrazole-4-carbonitrile product often crystallizes from the solution and can be collected by filtration.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of aminobenzonitriles from fluorobenzonitriles, based on analogous reactions.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Purity (%) |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia | Ethanol | 120-122 | 8-10 | 4-Amino-2-(trifluoromethyl)benzonitrile | >99 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations discussed in the protocols.

Caption: Conversion of this compound to a key amine intermediate.

Caption: General pathway to pyrazole derivatives from the amino-nitrile intermediate.

Conclusion

This compound is a valuable and reactive intermediate for pharmaceutical synthesis. Its ability to undergo nucleophilic aromatic substitution allows for the straightforward introduction of amine functionalities, paving the way for the construction of diverse and complex heterocyclic systems. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Fluoro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it an attractive substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the ortho-directing fluorine, influences the reactivity of the aromatic C-F bond, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions.

These application notes provide an overview of key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided are based on established methodologies for similar fluorinated aromatic compounds and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, leading to a diverse range of novel molecular scaffolds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of analogous fluorinated aryl halides with arylboronic acids, providing a reasonable expectation for this transformation.

| Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 90 |

| 4-Fluoro-3-nitrobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 86 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of a wide range of arylamines from aryl halides. For this compound, this provides a direct route to N-aryl or N-alkyl substituted 3-amino-4-(trifluoromethyl)benzonitriles, which are valuable intermediates in medicinal chemistry.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar electron-deficient fluoroaromatic compounds.

| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |

| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |

| 2-Fluoro-5-nitrotoluene | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and may require optimization for different amines.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

-

Add the amine (1.2 mmol, 1.2 eq.) and anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes. Applying this to this compound allows for the introduction of an alkynyl group, a versatile functional handle for further transformations or a key structural element in materials science and medicinal chemistry.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling.

Quantitative Data Summary

The following table presents typical conditions and yields for Sonogashira couplings of related fluorinated aromatic halides.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 4 | 90 |

| 1-Bromo-4-nitrobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 6 | 85 |